molecular formula C14H10N2S B14157591 3,4-Diphenyl-1,2,5-thiadiazole CAS No. 4057-61-8

3,4-Diphenyl-1,2,5-thiadiazole

Cat. No.: B14157591
CAS No.: 4057-61-8
M. Wt: 238.31 g/mol
InChI Key: KHQSDNWSSKXRSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenyl-1,2,5-thiadiazole can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with benzoyl hydrazine in the presence of a dehydrating agent . Another method includes the use of Lawesson’s reagent, which facilitates the formation of the thiadiazole ring from aryl hydrazides and aryl aldehydes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Properties

IUPAC Name

3,4-diphenyl-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-14(16-17-15-13)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSDNWSSKXRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342895
Record name 3,4-Diphenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4057-61-8
Record name 3,4-Diphenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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